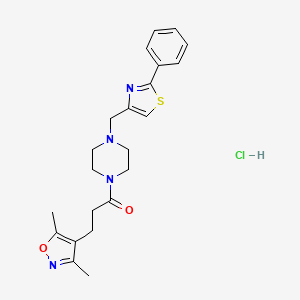

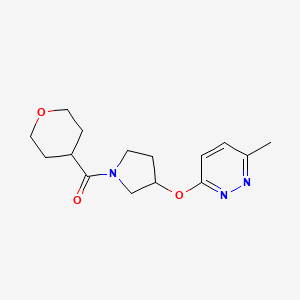

![molecular formula C20H19F3N6 B2560917 {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile CAS No. 900296-67-5](/img/structure/B2560917.png)

{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is a complex organic molecule. It is also known as PHTPP . It has been used in scientific research, particularly in the field of chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point (M.p.) of a similar compound was found to be 233 °C . The yield was 89% . The compound’s molecular weight, hydrogen bond acceptors count, hydrogen bond donors count, rotatable bond count, number of nitrogen and oxygen atoms, partition coefficient (logP), distribution coefficient (logD), water solubility (LogSw), polar surface area, acid dissociation constant (pK a), base dissociation constant (pK b), number of chiral centers, and percent sp3 carbon bonding can also be determined .Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities. These compounds, including similar structural frameworks, showed promising cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines and inhibition of 5-lipoxygenase, suggesting potential therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

PDE-5 Inhibitors

Derivatives of the pyrazolo[3,4-d]pyrimidin-4-one class have been synthesized and evaluated for their anti-phosphodiesterase-5 (PDE-5) activity, indicating potential for treating erectile dysfunction. Compounds in this series exhibited significant inhibitory activity against PDE-5, highlighting the chemical scaffold's relevance for developing new therapeutic agents (Su et al., 2021).

Corrosion Inhibition

A novel approach to corrosion inhibition involved the synthesis of heterocyclic derivatives showing effectiveness in protecting C-steel surfaces in acidic environments. These compounds demonstrated significant corrosion inhibition efficiency, which increased with concentration, pointing to their potential industrial applications (Abdel Hameed et al., 2020).

Selective Inhibitors of JAK1 and VPS34

Research on pyrazolo[1,5-a]pyrimidines led to the discovery of selective inhibitors for JAK1 JH2 pseudokinase and VPS34, indicating potential for targeted therapies in diseases where these kinases are implicated. The study demonstrated the compounds' efficacy in inhibiting cancer cell growth, with specific derivatives showing promising selectivity and potency (Singleton et al., 2019).

Mechanism of Action

Target of Action

The primary target of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is the estrogen receptor β (ERβ) . ERβ is a type of estrogen receptor, a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile acts as a highly selective antagonist of ERβ . It binds to ERβ and inhibits its activity . This compound has been shown to reduce FSH-mediated cAMP production by 80% while having no effect on basal cAMP .

Biochemical Pathways

The action of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile on ERβ affects several biochemical pathways. By inhibiting ERβ, it can influence the downstream effects of estrogen signaling . This includes the regulation of gene expression and the modulation of growth and differentiation in various tissues .

Result of Action

The molecular and cellular effects of {4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile’s action are primarily related to its antagonistic effect on ERβ. For instance, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both receptors .

properties

IUPAC Name |

2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6/c1-14-13-16(28-11-9-27(8-7-24)10-12-28)29-19(25-14)17(15-5-3-2-4-6-15)18(26-29)20(21,22)23/h2-6,13H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZKIJICDLTVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

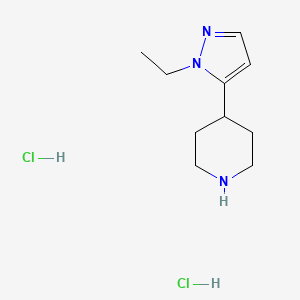

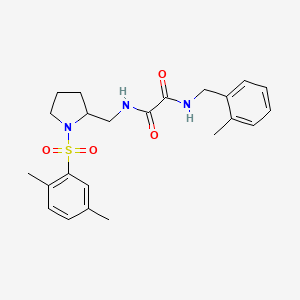

![2-Chloro-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2560837.png)

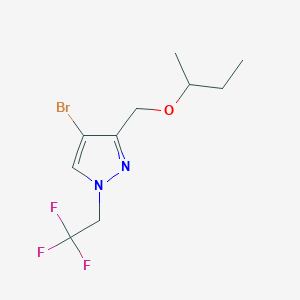

![8-(3,5-Dimethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-1-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2560838.png)

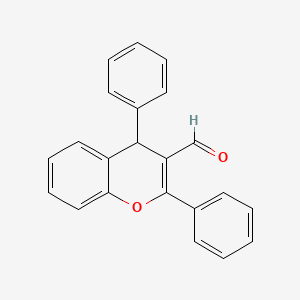

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2560840.png)

![Methyl 4-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2560841.png)

![tert-Butyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2560847.png)

![3-(2,5-Dimethoxyphenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2560854.png)

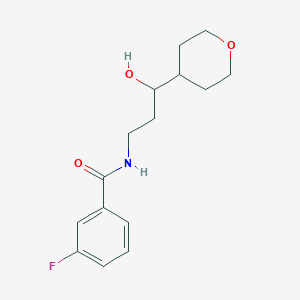

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2560855.png)